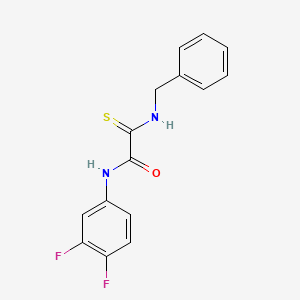![molecular formula C15H14ClNO4S B2360591 3-(4-Chlorophenyl)-2-[(phenylsulfonyl)amino]propanoic acid CAS No. 1214050-43-7](/img/structure/B2360591.png)
3-(4-Chlorophenyl)-2-[(phenylsulfonyl)amino]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(4-Chlorophenyl)-2-[(phenylsulfonyl)amino]propanoic acid” is a complex organic compound. It is used as a pharmaceutical intermediate . The molecular formula of this compound is C9H9ClO4S .
Molecular Structure Analysis
The molecular structure of “3-(4-Chlorophenyl)-2-[(phenylsulfonyl)amino]propanoic acid” can be represented by the SMILES string: OC(=O)CCC1=CC=C(C=C1)S(Cl)(=O)=O . This indicates that the compound contains a carboxylic acid group (OC(=O)), a phenyl ring (C1=CC=C(C=C1)), and a sulfonyl chloride group (S(Cl)(=O)=O).Physical And Chemical Properties Analysis
The molecular weight of “3-(4-Chlorophenyl)-2-[(phenylsulfonyl)amino]propanoic acid” is 248.68 g/mol . It’s sensitive to moisture and reacts with water .Applications De Recherche Scientifique
GABAB Receptor Antagonists
- 3-Amino-3-(4-chlorophenyl)propanoic acid, a lower homologue of baclofen, phaclofen, and saclofen, is identified as a weak specific antagonist of GABA at the GABAB receptor (Abbenante, Hughes, & Prager, 1997).
- Baclofen, closely related to 3-(4-Chlorophenyl)-2-[(phenylsulfonyl)amino]propanoic acid, is examined for its crystal structure and interactions with other acids, offering insights into its pharmaceutical applications (Báthori & Kilinkissa, 2015).
Synthesis and Applications
- Research on saclofen, a derivative of 3-(4-chlorophenyl)propanoic acid, explores its synthesis and application as a GABAB receptor antagonist (Abbenante & Prager, 1992).
- A study on the synthesis of 3-(phenylsulfonimidoyl)propanoate derivatives discusses their conformational properties, which is significant for chemical applications (Tye & Skinner, 2002).
Pharmaceutical Applications
- Investigations into novel thromboxane receptor antagonists and their derivatives highlight the potential therapeutic applications of these compounds in treating cardiovascular diseases (Wang et al., 2014).
- The compound's derivatives have been studied for their role as inhibitors in human heart chymase, suggesting their utility in cardiovascular and inflammatory disorders (Niwata et al., 1997).
Safety And Hazards
Propriétés
IUPAC Name |
2-(benzenesulfonamido)-3-(4-chlorophenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO4S/c16-12-8-6-11(7-9-12)10-14(15(18)19)17-22(20,21)13-4-2-1-3-5-13/h1-9,14,17H,10H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXRDOYKQGTZUTF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=C(C=C2)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-2-[(phenylsulfonyl)amino]propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

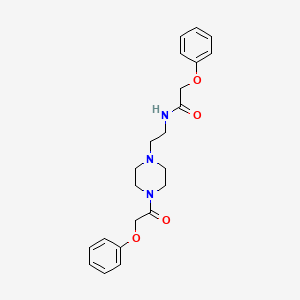
![4-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]-1-phenylpyrrolidin-2-one](/img/structure/B2360510.png)
![8-chloro-N-(3,4-dimethoxyphenethyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2360513.png)
![[5-Amino-2-(4-chlorophenoxy)phenyl]methanol](/img/structure/B2360514.png)
![(Z)-N-[5-[(4-Chlorophenyl)sulfamoyl]-2-pyrrolidin-1-ylphenyl]-2-cyano-3-phenylprop-2-enamide](/img/structure/B2360515.png)
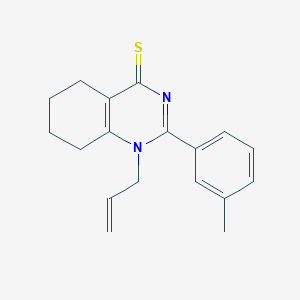
![2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-phenylacetamide](/img/structure/B2360517.png)
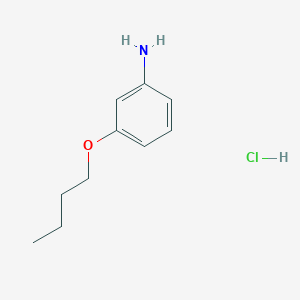

![3-bromo-N-[2-(3,5-dimethylpyrazol-1-yl)propyl]benzamide](/img/structure/B2360524.png)
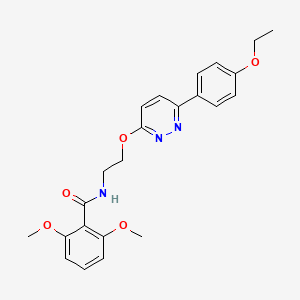
![4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1'-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4'-bipiperidine](/img/structure/B2360527.png)
![3-Fluorosulfonyloxy-5-[3-(methoxymethyl)piperidine-1-carbonyl]pyridine](/img/structure/B2360530.png)
